1H-Pyrrolo[2,3-b]pyridin-4-amine acetate is a derivative of 1H-pyrrolo[2,3-b]pyridin-4-amine, a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound is notable for its potential biological activities, particularly in medicinal chemistry as it serves as a scaffold for developing various pharmacologically active agents. The molecular formula of 1H-pyrrolo[2,3-b]pyridin-4-amine is C7H7N3, and it has a CAS number of 74420-00-1 .
1H-Pyrrolo[2,3-b]pyridin-4-amine acetate can be classified under heterocyclic compounds due to its unique ring structure. This compound is often sourced from synthetic routes involving cyclization reactions of substituted pyridine or pyrrole derivatives. It falls within the category of nitrogen-containing heterocycles, which are widely studied for their diverse biological activities and applications in pharmaceuticals .
The synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine acetate typically involves cyclization reactions starting from appropriately substituted pyridine or pyrrole derivatives. One common method includes the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.
A notable synthetic route involves:
The synthesis may also utilize various coupling reactions such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to introduce aryl groups at specific positions on the ring system .
The molecular structure of 1H-pyrrolo[2,3-b]pyridin-4-amine acetate features a fused pyrrole and pyridine ring system with an amine functional group at the 4-position and an acetate group attached to the nitrogen atom.
Key structural data include:
1H-Pyrrolo[2,3-b]pyridin-4-amine acetate undergoes various chemical reactions that are critical for its utility in organic synthesis and medicinal chemistry:
Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and iodine for iodination .
The mechanism of action for 1H-pyrrolo[2,3-b]pyridin-4-amine acetate is primarily associated with its role as an inhibitor in various biological pathways. For example, derivatives of this compound have been evaluated as inhibitors of fibroblast growth factor receptor (FGFR) kinases.
The proposed mechanism involves:
Data from studies indicate that modifications at specific positions on the ring can enhance binding affinity and potency against target proteins .
1H-Pyrrolo[2,3-b]pyridin-4-amine acetate exhibits several physical and chemical properties that are significant for its applications:
These properties influence its handling during synthesis and potential applications in drug formulation .
The primary applications of 1H-pyrrolo[2,3-b]pyridin-4-amine acetate lie in medicinal chemistry where it serves as a scaffold for developing new therapeutic agents. Its derivatives have been explored for:
Research continues to explore additional biological activities and optimize structural modifications to enhance efficacy and selectivity against specific targets in drug discovery programs .
The strategic functionalization of the 1H-pyrrolo[2,3-b]pyridine core, particularly at the C-2 and C-4 positions, is essential for generating pharmacologically relevant derivatives like 1H-pyrrolo[2,3-b]pyridin-4-amine acetate. Achieving chemoselectivity in these transformations presents significant challenges due to the presence of multiple reactive sites and the sensitivity of the pyrrole nitrogen.
Suzuki-Miyaura cross-coupling serves as a cornerstone reaction for introducing aryl substituents at the C-2 position of halogenated pyrrolopyridine intermediates. The chemoselectivity of this reaction is highly dependent on the choice of catalyst, ligand, and protecting group strategy. Research demonstrates that Pd₂(dba)₃ exhibits exceptional selectivity for mono-arylation at C-2 on 2-iodo-4-chloro-1-(protected)-pyrrolo[2,3-b]pyridine intermediates. For instance, coupling 2-iodo-4-chloro-1-(SEM)-pyrrolo[2,3-b]pyridine with 4-methoxyphenylboronic acid using Pd₂(dba)₃ yielded the C-2 arylated product (14b) in 68–71% isolated yield at gram scale, with only trace amounts of the undesired 2,4-diarylated byproduct (15b) observed [1]. Catalyst screening revealed that Pd(OAc)₂, PEPPSI™-SIPr, and (Dppf)PdCl₂ systems suffered from low chemoselectivity, while Pd(PPh₃)₄ promoted significant reduction at C-2 [1]. The electronic nature of the boronic acid also influences outcomes; electron-rich partners like 4-methoxyphenylboronic acid facilitate high-yielding couplings, whereas attempts with boronic acids bearing coordinating groups require further optimization. This chemoselective C-2 arylation is a critical step preceding C-4 amination in efficient routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines [1] [5].
Table 1: Chemoselective Suzuki-Miyaura Coupling at C-2 of 7-Azaindole Intermediates
Substrate | Boronic Acid | Catalyst System | Product | Yield (%) | Diarylated Byproduct (%) | Reduction Byproduct (%) |
---|---|---|---|---|---|---|
2-Iodo-4-Cl-1-SEM | 4-MeO-C₆H₄B(OH)₂ | Pd₂(dba)₃ | 14b | 68-71 | < 2 | 0 |
2-Iodo-4-Cl-1-SEM | 4-HOCH₂-C₆H₄B(OH)₂ | Pd₂(dba)₃ | 14c | ~65* | ~4 | 0 |
2-Iodo-4-Cl-1-SEM | C₆H₅B(OH)₂ | Pd₂(dba)₃ | 14a | 75 | Trace | 0 |
2-Iodo-4-Cl-1-SEM | 4-MeO-C₆H₄B(OH)₂ | Pd(PPh₃)₄ | 14b | Low | - | 5-8 |
*Yield estimated; impurity profile noted [1].
Buchwald-Hartwig amination is the method of choice for installing amine substituents at the C-4 position of chlorinated pyrrolopyridines, a key step in accessing 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives. However, the order of synthetic operations significantly impacts efficiency. Attempts to aminate 2-iodo-4-chloro-1-(protected)-pyrrolo[2,3-b]pyridines (e.g., compound 7) prior to Suzuki coupling proved problematic. Palladium-catalyzed amination using RuPhos Pd G2 precatalyst and RuPhos ligand on the 2-iodo derivative unexpectedly led to reduction at C-2, yielding the 4-chloro derivative (6) and unstable byproducts, instead of the desired C-4 aminated product [1]. This highlights the competitive oxidative addition of palladium at C-2 over C-4. Consequently, reversing the sequence – performing Suzuki coupling at C-2 first followed by C-4 amination – emerged as the superior strategy. Successful C-4 amination requires careful optimization of the palladium/ligand system and solvent. For example, amination of the SEM-protected 2-aryl-4-chloro intermediate (14a) using Pd(OAc)₂/RuPhos in anhydrous tert-butanol provided high conversion (94% in 5 minutes) and 68% isolated yield of the 4-amine (13a), with reduction at C-4 being a minor side reaction (6% yield of 11) [1]. The choice of amine partner is broad, encompassing secondary alkylamines (e.g., N-benzylmethylamine) and cyclic amines like morpholine and 4-methylpiperazine, as evidenced by their incorporation into kinase inhibitor scaffolds targeting FLT3 or EGFR [3] [5]. Protecting the pyrrole nitrogen (N-1), typically with SEM or TIPS groups, is crucial to prevent coordination or side reactions during the amination step and facilitates the subsequent purification of the 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives [1] [3].
Table 2: Buchwald-Hartwig Amination Strategies at C-4 of Chloroazaindoles
Substrate | Amine | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Major Side Reaction |
---|---|---|---|---|---|---|
4-Cl-2-Iodo-1-SEM (7) | N-Benzylmethylamine | RuPhos Pd G2 / RuPhos | tBuONa, Toluene | Failure | 0 | Reduction at C-2 (6) |
4-Cl-1H (4) | N-Benzylmethylamine | RuPhos Pd G2 / RuPhos | tBuONa, Dioxane | 9 | 33 | Decomposition |
4-Cl-1-SEM (6) | N-Benzylmethylamine | Pd(OAc)₂ / RuPhos | tBuONa, tBuOH (dry) | 10 | 68 | Reduction (11, 6%) |
2-Aryl-4-Cl-1-SEM (e.g., 14a) | Morpholine | Various Pd/Ligand | Base, Solvent | 4-Morpholino | Moderate-High | - |
Ethyl 4-chloro-1-TIPS-pyrrolo[2,3-b]pyridine-5-carboxylate | Morpholine / 4-Methylpiperazine | Pd₂(dba)₃/XantPhos | Cs₂CO₃, Dioxane | Ethyl 4-(N-heterocyclyl)-1-TIPS-pyrrolo...-5-carboxylate | Good | - [3] |
While sequential cross-coupling dominates industrial routes, multicomponent reactions (MCRs) offer efficient strategies for constructing diversely substituted 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives in fewer steps. Chan-Lam coupling stands out as a pivotal MCR for introducing nitrogen and carbon substituents directly onto the heterocyclic core. This copper-mediated reaction enables the coupling of boronic acids with NH-containing heterocycles or amines under oxidative conditions. In the synthesis of PDE4B inhibitors and FLT3 inhibitors, Chan-Lam coupling was employed to introduce aryl groups onto the pyrrolopyridine nitrogen or directly link amine components. A common sequence involves Chan-Lam coupling of an intermediate like ethyl 4-((3,4-dichlorobenzyl)amino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (8) with a boronic acid, yielding compounds like 9, which can be further hydrolyzed and amidated to generate carboxamide libraries (e.g., 11a-o) [4] [5]. An alternative approach reverses the steps: saponification of the ester (8 → 10) followed by amide coupling provides intermediate 13, which then undergoes Chan-Lam coupling with various boronic acids to yield highly diverse products (14a-w). This modular approach allows rapid exploration of structure-activity relationships (SAR) around the pyrrolopyridine core by varying both the amide component (R¹) and the aryl/heteroaryl group (R) introduced via Chan-Lam [4]. Reductive amination represents another powerful MCR for generating novel derivatives. Critically, the synthesis of pexidartinib, a clinically approved CSF1R inhibitor, relies on a pivotal reductive amination step. This step couples the aldehyde group of 5-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyridine-2-carbaldehyde (or a protected variant) with (6-(trifluoromethyl)pyridin-3-yl)methanamine. This reaction employs reagents like triethylsilane/trifluoroacetic acid (TFA), sodium borohydride/benzoic acid, or sodium triacetoxyborohydride/acetic acid to form the critical tertiary amine linkage present in the final drug substance [6].
The electron-rich pyrrole nitrogen (N-1) of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives necessitates protection during synthetic manipulations, particularly metal-catalyzed cross-couplings, to prevent catalyst poisoning, undesired coordination, or side reactions. The trimethylsilylethoxymethyl (SEM) group has emerged as a particularly valuable protecting group for this role, although its removal presents specific challenges.
Protection Role: SEM protection (introduction as SEM-Cl, base like NaH or iPr₂NEt, solvent like DMF or THF, 0°C to RT) is routinely applied early in synthetic sequences, often to the starting material 4-chloro-1H-pyrrolo[2,3-b]pyridine (4 → 6). The SEM group effectively shields the N-H, allowing subsequent critical transformations like chemoselective Suzuki-Miyaura coupling at C-2 and Buchwald-Hartwig amination at C-4 to proceed efficiently [1] [3]. Its moderate steric bulk and stability under basic conditions and moderate heating make it compatible with the reaction conditions typically employed in these cross-couplings.
Deprotection Challenges: Removing the SEM group to unveil the pharmacologically important N-H free heterocycle in the final target molecule (e.g., 1H-pyrrolo[2,3-b]pyridin-4-amine acetate) is often the most problematic step. Standard deprotection using strong acids like concentrated HCl or TFA at elevated temperatures (e.g., HCl in dioxane at 70-90°C or neat TFA at 80°C) liberates formaldehyde as a byproduct upon cleavage. This released formaldehyde is highly reactive and leads to significant side product formation. The most common and troublesome side reaction involves the reaction of formaldehyde with the electron-rich C-3 position of the deprotected pyrrolopyridine core. This can lead to dimeric structures analogous to compound V described in earlier literature on 4-azaindoles [1]. More intriguingly, under specific conditions (prolonged heating in TFA), this reactivity can manifest as an intramolecular cyclization, forming unexpected tricyclic eight-membered ring derivatives (e.g., compound IV) [1]. These side products complicate purification and significantly reduce the yield of the desired free NH heterocycle.
Mitigation Strategies: To circumvent these deprotection issues, several strategies have been developed:
The challenge of clean SEM deprotection, particularly the propensity for formaldehyde-mediated side reactions including dimerization and unexpected ring formation to tricyclic systems, underscores the importance of protecting group selection in the synthetic route design for 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives and highlights a key area for potential methodological improvement [1] [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1